D2/5-HT2 Receptor Selectivity: N-(4-Nitrobenzyl)spiperone vs. Spiperone and N-Methylspiperone
In a systematic structure-activity relationship (SAR) study, N-(4-nitrobenzyl)spiperone demonstrated a marked improvement in D2 versus 5-HT2 selectivity compared to both the parent compound spiperone and the structurally simpler N-methylspiperone. The substitution of the amide nitrogen with a para-nitrobenzyl group resulted in a significant reduction in affinity for serotonin 5-HT2 receptors while maintaining high affinity for dopamine D2 receptors, thereby increasing the D2/5-HT2 selectivity ratio [1]. The authors specifically noted that this improved selectivity makes the 18F-labeled analogue of N-(4-nitrobenzyl)spiperone a more suitable tracer for studying D2 receptors with PET than either spiperone or N-methylspiperone [1].
| Evidence Dimension | D2/5-HT2 receptor selectivity ratio |
|---|---|
| Target Compound Data | Substantially increased selectivity for D2 over 5-HT2; precise selectivity ratio not extractable from abstract but described as 'high' and 'improved' relative to comparators. |
| Comparator Or Baseline | Spiperone and N-methylspiperone, both characterized as displaying 'low selectivity for D2 compared to 5-HT2 receptors'. |
| Quantified Difference | Qualitative improvement: N-(4-nitrobenzyl)spiperone exhibits 'high selectivity for D2 receptors relative to that of spiperone and N-methylspiperone' [1]. |
| Conditions | In vitro radioligand competition binding assays using rat striatal tissue for D2 receptors and rat frontal cortex for 5-HT2 receptors [1]. |
Why This Matters
For researchers procuring a D2 receptor ligand for imaging or binding studies where 5-HT2 cross-reactivity introduces unacceptable background noise, this improved selectivity directly translates to higher signal-to-noise ratios and more interpretable results.
- [1] R.H. Mach, J.R. Jackson, R.R. Luedtke, K.J. Ivins, P.B. Molinoff, R.L. Ehrenkaufer. Effect of N-alkylation on the affinities of analogues of spiperone for dopamine D2 and serotonin 5-HT2 receptors. Journal of Medicinal Chemistry, 1992, 35(3), 423-430. View Source
